N,N-diethyl-1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide
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Overview
Description
N,N-DIETHYL-1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-fluoroaniline with diethyl malonate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on optimizing reaction times, minimizing waste, and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
N,N-DIETHYL-1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It finds applications in the development of new materials, dyes, and catalysts.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For instance, it may inhibit key enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-Hydroxyquinoline: A hydroxylated derivative with distinct biological activities.
Quinoline N-oxides: Oxidized forms with unique chemical properties.
Uniqueness
N,N-DIETHYL-1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE stands out due to its specific functional groups, which confer unique reactivity and biological activity. The presence of the 4-fluorophenyl and carbamoyl groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
Molecular Formula |
C22H22FN3O3 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N,N-diethyl-1-[2-(4-fluoroanilino)-2-oxoethyl]-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H22FN3O3/c1-3-25(4-2)22(29)18-13-21(28)26(19-8-6-5-7-17(18)19)14-20(27)24-16-11-9-15(23)10-12-16/h5-13H,3-4,14H2,1-2H3,(H,24,27) |
InChI Key |
DBKODOPPXHNFTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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